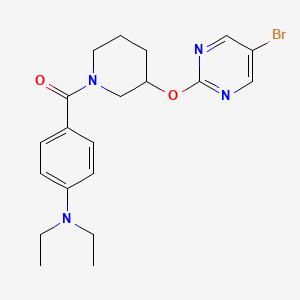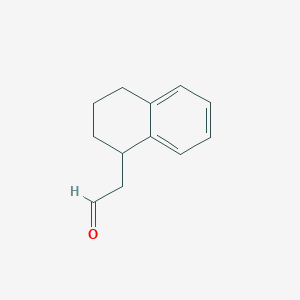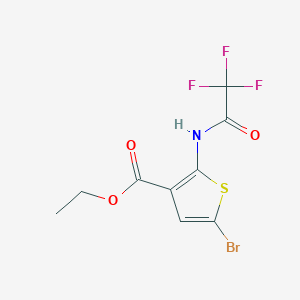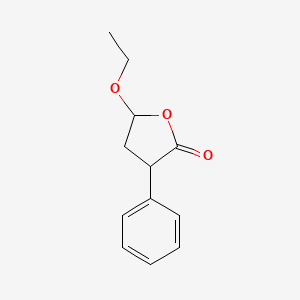
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-(diethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The compound(5-bromopyrimidin-2-yl)piperidine has a molecular formula of C9H12BrN3, an average mass of 242.116 Da, and a monoisotopic mass of 241.021454 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 358.1±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to the given chemical structure have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives with similar frameworks have shown good antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as leads in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Research has also been focused on the structural characterization and theoretical calculations of compounds containing similar structural moieties. These studies involve X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations to understand the crystal structure, stability, and electronic properties of these compounds, which can be useful in the design of materials with specific optical or electrical properties (Karthik et al., 2021).
Anticancer Evaluation
Another area of interest is the evaluation of similar compounds for their anticancer properties. Research into the anticancer activity of related compounds has shown promise, suggesting the potential utility of such compounds in the development of new anticancer therapies (Vinaya et al., 2011).
Photochemical Studies
Photochemistry of aromatic compounds, including those with bromopyrimidines, has been studied, revealing the influence of amines on the photochemistry of these compounds. Such studies contribute to our understanding of the photochemical behavior of these compounds, which can be applied in designing photo-responsive materials or in photopharmacology (Nasielski et al., 1972).
Synthetic Applications
Research has also focused on the synthetic utility of certain moieties within similar compounds for the development of novel heterocyclic compounds with potential therapeutic applications. The versatility of these compounds in synthesis highlights their importance in medicinal chemistry and drug development (Madkour et al., 2009).
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-[4-(diethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2/c1-3-24(4-2)17-9-7-15(8-10-17)19(26)25-11-5-6-18(14-25)27-20-22-12-16(21)13-23-20/h7-10,12-13,18H,3-6,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJJDCWMOJNCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)
![5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2782659.png)
![6-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2782660.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2782667.png)
![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)


![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2782678.png)
